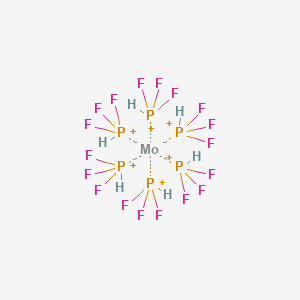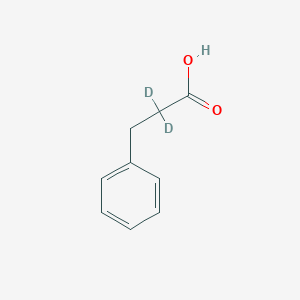
1-Chloro-4-(2-isothiocyanatoethyl)benzene
Übersicht
Beschreibung
1-Chloro-4-(2-isothiocyanatoethyl)benzene, also known as 4-chloro-1-(2-isothiocyanatoethyl)benzene or 4-chloro-1-isothiocyanatobenzene, is an organic compound that is used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It is a colorless solid that is insoluble in water and has a melting point of approximately 128°C. The compound is produced by the reaction of 4-chlorobenzene with 2-isothiocyanatoethyl chloride in a two-step process.
Wissenschaftliche Forschungsanwendungen
Interaction of Substituted Benzene with BCl3 : The study by Dittmer, Pask, and Nuyken (1992) examines the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3, highlighting its role as an initiator/transfer agent for cationic polymerizations. This suggests potential applications in polymer synthesis for similarly structured compounds like 1-Chloro-4-(2-isothiocyanatoethyl)benzene (Dittmer, Pask, & Nuyken, 1992).
Metalation of Halobenzotrifluorides : Mongin, Desponds, and Schlosser (1996) explored the metalation of chloro(trifluoromethyl)benzenes, demonstrating selective deprotonation adjacent to halogen substituents. This provides insight into how chlorinated benzene derivatives, similar to this compound, might behave under similar conditions (Mongin, Desponds, & Schlosser, 1996).
Stereochemistry in Friedel-Crafts Alkylation : The research by Segi et al. (1982) on the stereochemistry of Friedel-Crafts alkylation using optically active 2-methyloxetane and benzene suggests potential stereoselective reactions for chlorinated benzene derivatives like this compound (Segi et al., 1982).
Gasoline Blending Components Synthesis : A study by Hancsók et al. (2005) investigated the production of environmentally friendly gasoline blending components using benzene-containing n-hexane fractions, indicating the potential application of chlorinated benzene derivatives in fuel processing technology (Hancsók, Magyar, Szoboszlai, & Kalló, 2005).
Selective Separation of Palladium : Traeger et al. (2012) developed a solvent extraction system using a dithioether derivative for the selective recovery of palladium, suggesting potential applications of chlorinated benzene derivatives in metal recovery and recycling (Traeger, Koenig, Städtke, & Holdt, 2012).
Molecular Electronics : Reed et al. (1997) investigated the conductance of a molecular junction containing a benzene derivative, providing insights into potential applications in molecular-scale electronics for similar compounds (Reed, Zhou, Muller, Burgin, & Tour, 1997).
Wirkmechanismus
Target of Action
The primary targets of 2-(4-Chlorophenyl)ethyl isothiocyanate are currently unknown. This compound belongs to the class of isothiocyanates, which are known to interact with a variety of biological targets
Mode of Action
Isothiocyanates, including 2-(4-Chlorophenyl)ethyl isothiocyanate, are weak electrophiles . They can react with nucleophiles, typically at the carbon atom of the isothiocyanate group
Pharmacokinetics
The compound has a molecular weight of 197.68 , and its density is 1.215 g/mL at 25 °C (lit.) . It has a boiling point of 145 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of 2-(4-Chlorophenyl)ethyl isothiocyanate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Other factors such as pH and the presence of other chemicals may also influence its action and efficacy.
Eigenschaften
IUPAC Name |
1-chloro-4-(2-isothiocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJJYUJULSZFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170081 | |
| Record name | 2-(4-Chlorophenethyl) isothicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17608-10-5 | |
| Record name | 2-(4-Chlorophenethyl) isothicyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017608105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenethyl) isothicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chlorophenethyl)isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)

![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)

![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)






![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)